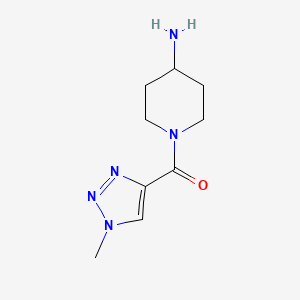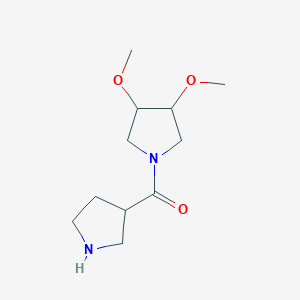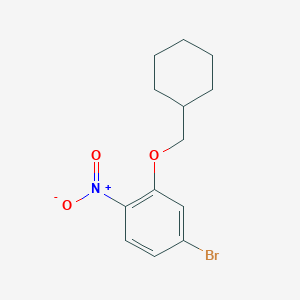
(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Descripción general
Descripción
The compound “(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceuticals, and a 1,2,3-triazole ring, which is often used in medicinal chemistry due to its stability and versatility .
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with a triazole moiety have been shown to exhibit cytotoxic activity against various cancer cell lines. For example, derivatives of triazolyl methanone have been designed and screened for their in vitro cytotoxic activity against breast cancer (BT-474), cervical cancer (HeLa), and lung cancer (NCI-H460) cells .
Enzyme Binding
Triazoles are known for their ability to bind with various enzymes through hydrogen bonding due to their rigidity and stability. This property makes them valuable for medicinal chemistry applications .
Antimicrobial Activities
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. They have found application in drug development due to their successful implementations in this field .
Synthesis Methods
The synthesis of triazole compounds involves simple operations and has a broad scope of substrates. This provides a robust, selective, and effective method for creating various bioactive triazole salts that can be used in different scientific research applications .
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. For example, many drugs that contain piperidine are used for their analgesic or antipsychotic effects. The 1,2,3-triazole ring is a common feature in many pharmaceuticals and is often involved in binding to the active site of an enzyme .
Propiedades
IUPAC Name |
(4-aminopiperidin-1-yl)-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-13-6-8(11-12-13)9(15)14-4-2-7(10)3-5-14/h6-7H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEXMGWLETVWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-aminopiperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol](/img/structure/B1531593.png)
![N-[(1-fluorocyclopentyl)methyl]-3,4-dimethylaniline](/img/structure/B1531594.png)
![(1r,4r)-N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1531595.png)






![2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1531606.png)



